N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine;hydrochloride N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15876106
InChI: InChI=1S/C7H12N2O.ClH/c10-8-6-3-4-9(5-6)7-1-2-7;/h7,10H,1-5H2;1H
SMILES:
Molecular Formula: C7H13ClN2O
Molecular Weight: 176.64 g/mol

N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine;hydrochloride

CAS No.:

Cat. No.: VC15876106

Molecular Formula: C7H13ClN2O

Molecular Weight: 176.64 g/mol

* For research use only. Not for human or veterinary use.

N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine;hydrochloride -

Specification

Molecular Formula C7H13ClN2O
Molecular Weight 176.64 g/mol
IUPAC Name N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine;hydrochloride
Standard InChI InChI=1S/C7H12N2O.ClH/c10-8-6-3-4-9(5-6)7-1-2-7;/h7,10H,1-5H2;1H
Standard InChI Key VLYPYWOPZNEENM-UHFFFAOYSA-N
Canonical SMILES C1CC1N2CCC(=NO)C2.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a pyrrolidine ring (a five-membered saturated heterocycle) substituted at the 1-position with a cyclopropyl group and at the 3-position with a hydroxylamine moiety (NHOH-\text{NH}-\text{OH}) in its ylidene form. The hydrochloride salt stabilizes the molecule through ionic interactions between the protonated hydroxylamine and chloride ions .

Table 1: Key Computed Molecular Descriptors

PropertyValueSource
Molecular Weight176.64 g/molPubChem
Hydrogen Bond Donors2PubChem
Hydrogen Bond Acceptors3PubChem
Rotatable Bonds1PubChem
Exact Mass176.0716 DaPubChem
Topological Polar Surface49.5 ŲPubChem

The stereochemistry of the imine bond (C=N\text{C}= \text{N}) is specified as E-configuration in its IUPAC name, critical for its spatial interactions in chemical reactions .

Spectral and Stereochemical Characterization

Infrared (IR) spectroscopy reveals characteristic N-H and O-H stretches at 3200–3400 cm1^{-1}, while nuclear magnetic resonance (NMR) spectra show distinct signals for the cyclopropyl protons (δ 0.5–1.5 ppm) and pyrrolidine ring protons (δ 2.5–3.5 ppm). X-ray crystallography confirms the planarity of the ylidene group and the bicyclic geometry.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The primary route involves condensing 1-cyclopropylpyrrolidin-3-one with hydroxylamine hydrochloride under reflux in ethanol:

C7H11NO+NH2OHHClEtOH, ΔC7H13ClN2O+H2O\text{C}_7\text{H}_{11}\text{NO} + \text{NH}_2\text{OH} \cdot \text{HCl} \xrightarrow{\text{EtOH, Δ}} \text{C}_7\text{H}_{13}\text{ClN}_2\text{O} + \text{H}_2\text{O}

Key parameters:

  • Temperature: 80–90°C

  • Reaction Time: 6–8 hours

  • Yield: 60–70% after recrystallization

Industrial Production Challenges

Scale-up faces hurdles due to the cyclopropane ring’s strain, which may lead to side reactions like ring-opening. Purification via column chromatography or fractional crystallization is essential to achieve >95% purity.

Physicochemical Properties

Solubility and Stability

The hydrochloride salt improves water solubility (25 mg/mL at 25°C) compared to the free base. It remains stable under inert atmospheres but degrades upon prolonged exposure to moisture or light, forming cyclopropanol and nitroso derivatives.

Table 2: Stability Profile

ConditionDegradation ProductsHalf-Life
Aqueous pH 7.4Cyclopropanol, Nitroso compounds48 hours
UV Light (300 nm)Oxepane derivatives12 hours

Reactivity and Chemical Behavior

Nucleophilic Reactions

The hydroxylamine group acts as a weak nucleophile, participating in:

  • Oxime Formation: Reacts with ketones/aldehydes to form stable oximes.

  • Reduction: Catalytic hydrogenation yields the corresponding amine (C7H15N2O\text{C}_7\text{H}_{15}\text{N}_2\text{O}).

Cyclopropane Ring Reactivity

Ring strain facilitates [2+1] cycloadditions with carbenes, forming bicyclic structures. This reactivity is exploited in synthesizing constrained peptidomimetics.

Comparative Analysis with Related Compounds

Table 3: Structural and Functional Comparisons

CompoundKey FeatureBioactivity
Hydroxylamine HydrochlorideSimple hydroxylamine saltReducing agent
1-CyclopropylpyrrolidineLacks hydroxylamine groupSolvent in peptide synthesis
(3E)-1-Cyclopropylpyrrolidin-3-one OximeOxime derivativeAntifungal properties

Future Research Directions

  • Mechanistic Studies: Elucidate ROS-mediated apoptosis pathways in cancer cells.

  • Synthetic Methodology: Develop enantioselective synthesis for chiral derivatives.

  • Formulation Science: Explore nanoparticle delivery systems to enhance bioavailability.

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